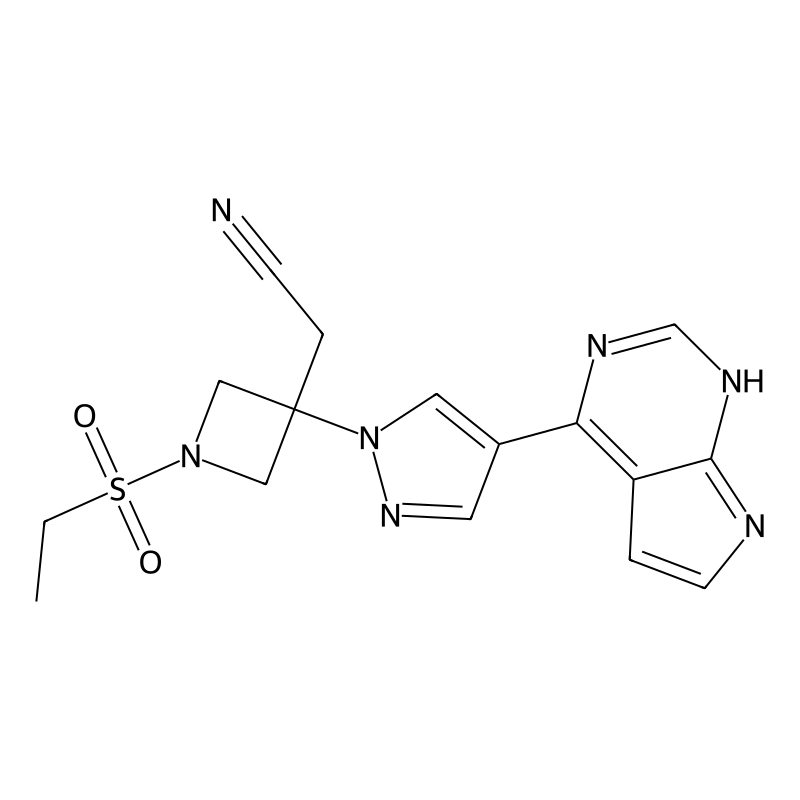

Baricitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Baricitinib is an orally bioavailable, reversible, ATP-competitive small molecule inhibitor of Janus kinases (JAK), characterized by its high selectivity for JAK1 and JAK2. From a physicochemical and formulation perspective, it exhibits Class III/IV Biopharmaceutics Classification System (BCS) behavior, being poorly soluble in aqueous buffers (<0.5 mg/mL) but demonstrating high solubility in specific organic solvents such as dimethyl sulfoxide (DMSO) and PEG-400 (>70 mg/mL) [1]. Unlike many other kinase inhibitors, its pharmacokinetic profile is defined by predominantly renal clearance (approximately 75% excreted unchanged), with only a minor fraction undergoing hepatic biotransformation [2]. This distinct combination of target selectivity, solvent-specific processability, and low metabolic liability forms the core of its procurement value for specialized in vitro assays and complex in vivo formulation development.

Substituting Baricitinib with in-class alternatives like Tofacitinib or Ruxolitinib fundamentally alters both assay selectivity and systemic disposition, invalidating comparative models. Tofacitinib is a potent JAK3 inhibitor (IC50 ~ 1 nM) and is heavily dependent on hepatic metabolism, with approximately 70% of its clearance mediated by cytochrome P450 3A4 (CYP3A4) [1]. This makes Tofacitinib highly susceptible to drug-drug interactions (DDIs) when co-formulated or co-administered with CYP3A4 inhibitors or inducers. In contrast, Baricitinib strictly targets JAK1/JAK2 with negligible JAK3 activity and relies on CYP3A4 for only ~10% of its metabolism [2]. For procurement teams and principal investigators, selecting a generic "JAK inhibitor" without accounting for these specific IC50 profiles and metabolic clearance pathways will lead to off-target immunosuppression in cellular assays and severe pharmacokinetic confounding in polypharmacy in vivo models.

Kinase Selectivity: JAK1/JAK2 Isolation vs. JAK3 Off-Target Activity

Baricitinib provides strict isolation of the JAK1 and JAK2 pathways, demonstrating IC50 values of 5.9 nM and 5.7 nM, respectively, while exhibiting an IC50 of >400 nM for JAK3. This results in an approximately 70-fold selectivity window. In direct contrast, Tofacitinib acts primarily on JAK3 (IC50 = 1 nM) with significantly lower potency against JAK2 (20 nM) and JAK1 (112 nM) .

| Evidence Dimension | Enzymatic IC50 (nM) |

| Target Compound Data | Baricitinib: JAK1 (5.9 nM), JAK2 (5.7 nM), JAK3 (>400 nM) |

| Comparator Or Baseline | Tofacitinib: JAK3 (1 nM), JAK2 (20 nM), JAK1 (112 nM) |

| Quantified Difference | ~70-fold selectivity for JAK1/2 over JAK3 for Baricitinib; inverse selectivity for Tofacitinib |

| Conditions | Cell-free ATP-competitive enzymatic assay |

Procurement of Baricitinib is mandatory when the experimental design requires specific inhibition of JAK1/2-mediated signaling (e.g., IL-6) without triggering the broad immunosuppression associated with JAK3 (common gamma chain) blockade.

Metabolic Stability: Minimizing CYP3A4-Mediated Drug-Drug Interactions

In in vivo pharmacokinetic evaluations, Baricitinib is primarily eliminated via renal clearance (~75% unchanged), with hepatic metabolism via CYP3A4 accounting for only ~10% of its biotransformation. Conversely, Tofacitinib and Upadacitinib are heavily reliant on hepatic clearance, with Tofacitinib undergoing ~70% metabolism primarily driven by CYP3A4[1].

| Evidence Dimension | CYP3A4 Metabolic Dependency Fraction |

| Target Compound Data | Baricitinib: ~10% hepatic metabolism |

| Comparator Or Baseline | Tofacitinib: ~70% hepatic metabolism |

| Quantified Difference | 60% absolute reduction in CYP3A4-mediated metabolic clearance for Baricitinib |

| Conditions | In vivo mass balance and pharmacokinetic disposition studies |

Baricitinib is the superior choice for complex in vivo models involving co-administered compounds, as its low CYP3A4 liability prevents the severe pharmacokinetic confounding seen with Tofacitinib.

Formulation Processability: Solvent-Specific Solubility Enhancement

Baricitinib is notoriously difficult to formulate in aqueous media due to its low baseline solubility (0.35 - 0.46 mg/mL at 25 °C). However, thermodynamic solubility profiling demonstrates that it achieves high solubility in specific pharmaceutical co-solvents, reaching a mole fraction solubility of 1.65 × 10^-1 in DMSO (~165 mg/mL) and exhibiting high solubility in PEG-400 (~72.4 mg/mL) and Transcutol[1].

| Evidence Dimension | Saturation Solubility (mg/mL) |

| Target Compound Data | Baricitinib in DMSO: ~165 mg/mL; in PEG-400: ~72.4 mg/mL |

| Comparator Or Baseline | Baricitinib in pure water: <0.5 mg/mL |

| Quantified Difference | >140-fold increase in solubility using PEG-400; >300-fold increase using DMSO compared to aqueous baseline |

| Conditions | Isothermal saturation technique at 298.2 K |

This solubility data directly dictates procurement of appropriate excipients (like PEG-400 or Transcutol) for laboratories developing lipid-based gels or nanosuspensions for topical Baricitinib delivery.

In Vivo Autoimmune Models Requiring Polypharmacy

Because Baricitinib relies on CYP3A4 for only ~10% of its clearance (compared to ~70% for Tofacitinib), it is the optimal JAK inhibitor for in vivo models (such as adjuvant-induced arthritis or complex xenografts) where subjects are co-administered other experimental therapeutics. Procuring Baricitinib ensures that the baseline pharmacokinetic exposure remains stable, preventing the severe drug-drug interactions that would otherwise skew efficacy data [1].

Selective Elucidation of JAK1/JAK2 Cytokine Signaling

For in vitro cellular assays designed to isolate the effects of IL-6 or IFN-gamma signaling, Baricitinib is the required chemical probe. Its ~70-fold selectivity for JAK1/2 over JAK3 allows researchers to block targeted STAT phosphorylation without inadvertently suppressing the common gamma chain cytokine signaling (IL-2, IL-15) that is heavily impacted by JAK3 inhibitors like Tofacitinib .

Development of Topical Nanosuspensions and Lipid-Based Delivery Systems

In pharmaceutical materials science, Baricitinib is highly suited for transfollicular and dermatological formulation research. By exploiting its high solubility in specific excipients like PEG-400 and Transcutol (>70 mg/mL) against its near-insolubility in water, formulation scientists can successfully engineer high-load lipid-based topical gels and nanosuspensions that maximize local tissue retention while minimizing systemic exposure [2].

References

- [1] Veeravalli, V., et al. (2020). Critical Assessment of Pharmacokinetic Drug-Drug Interaction Potential of Tofacitinib, Baricitinib and Upadacitinib. ResearchGate.

- [3] Alonso, C., et al. (2021). Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies. PMC.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Rheumatoid arthritis Baricitinib is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease modifying anti rheumatic drugs (DMARDs). Olumiant may be used as monotherapy or in combination with methotrexate. Atopic DermatitisOlumiant is indicated for the treatment of moderate to severe atopic dermatitis in adult and paediatric patients 2 years of age and older who are candidates for systemic therapy. Alopecia areataBaricitinib is indicated for the treatment of severe alopecia areata in adult patients (see section 5. 1). Juvenile idiopathic arthritis Baricitinib is indicated for the treatment of active juvenile idiopathic arthritis in patients 2 years of age and older who have had an inadequate response or intolerance to one or more prior conventional synthetic or biologic DMARDs: - Polyarticular juvenile idiopathic arthritis (polyarticular rheumatoid factor positive [RF+] or negative [RF-], extended oligoarticular),- Enthesitis related arthritis , and- Juvenile psoriatic arthritis . Baricitinib may be used as monotherapy or in combination with methotrexate.

Treatment of Coronavirus disease 2019

Treatment of atopic dermatitis

Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )

Treatment of Systemic Lupus Erythematosus (SLE)

Treatment of alopecia areata

Baricitinib is a disease-modifying antirheumatic drug (DMARD) indicated for rheumatoid arthritis when conventional DMARDs prove inadequate.

Livertox Summary

Drug Classes

Antirheumatic Agents

Mechanism of Action

Absorption Distribution and Excretion

Baricitinib is predominantly excreted via renal elimination. It is cleared via filtration and active secretion. Approximately 75% of the administered dose was eliminated in the urine, with 20% of that dose being the unchanged drug. About 20% of the dose was eliminated in the feces, with 15% of that dose being an unchanged drug.

Following intravenous administration, the volume of distribution was 76 L, indicating distribution into tissues.

The total body clearance of baricitinib was 8.9 L/h in patients with rheumatoid arthritis. The total body clearance and half-life of baricitinib was 14.2 L/h in intubated patients with COVID-19 who received baricitinib via nasogastric (NG) or orogastric (OG) tube.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

BARICITINIB

TABLET;ORAL

ELI LILLY AND CO

05/10/2022

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Explore Compound Types